Graphite
Description
Structure
2D Structure
Properties
IUPAC Name |
carbon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTJSMMVPCPJKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C | |
| Record name | VEGETABLE CARBON | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64365-11-3 (activated), 16291-96-6 (Parent) | |
| Record name | Charcoal, activated [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016291966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Activated charcoal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064365113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9027651, DTXSID2049634, DTXSID10905072, DTXSID501029268, DTXSID801019028 | |
| Record name | Carbon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Graphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diamond | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Graphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Activated charcoal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
12.011 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Black, odourless powder, Black powder or crystals; [Sax], BLACK POWDER OR SOLID IN VARIOUS FORMS. ODOURLESS WHEN PURE., Black grains that have been treated to improve absorptive ability., Steel gray to black, greasy feeling, odorless solid. | |
| Record name | Carbon | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | VEGETABLE CARBON | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Carbon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1891 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CARBON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | GRAPHITE (SYNTHETIC) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/533 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Graphite (synthetic) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0307.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Sublimes at 3642 °C; triple point (graphite-liquid-gas), 4492 °C at a pressure of 101.325 kPa, >4000 °C, Sublimes | |
| Record name | CARBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Graphite (synthetic) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0307.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble in water and organic solvents, Insoluble in organic solvents, Activated carbon is generally considered to exhibit low affinity for water., Insoluble in water, INSOL IN WATER OR OTHER KNOWN SOLVENTS, Solubility in water: none, Insoluble | |
| Record name | VEGETABLE CARBON | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | ACTIVATED CHARCOAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Graphite (synthetic) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0307.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.08 to 0.5, Properties of U.S. Activated Carbon [Table#3777], The apparent density of beech charcoal is 0.45 g/mL and that of pine charcoal is 0.28 g/mL; the density of pore-free charcoal ranges between 1.38 and 1.46 g/mL, depending on the kind of wood; the porosity of beech charcoal is ca 70%; the bulk density of charcoal, which depends on the kind of wood and the size of the pieces, ranges from 180 to 220 kg/cu m; the heating value ranges between 29 and 33 kJ/g, Relative density (water = 1): 1.8-3.51, 1.5-1.8 | |
| Record name | ACTIVATED CHARCOAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Graphite (synthetic) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0307.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
1 mm Hg at 3586 °C, 0 mmHg (approx) | |
| Record name | CARBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | GRAPHITE (SYNTHETIC) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/533 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Graphite (synthetic) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0307.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Concns of individual polynuclear aromatic hydrocarbons (eg, anthracene, benzacridines, benzofluoranthenes, benzopyrenes, pyrene, etc) can range from <0.5 to 432 mg/kg /Carbon blacks/, Traces of Fe, SiO2, etc | |
| Record name | CARBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
FINE BLACK POWDER, Black porous soild, course granules or powder, Steel gray to black greasy feeling solid. | |
CAS No. |
7440-44-0, 7782-42-5, 7782-40-3, 16291-96-6, 64365-11-3, 1034343-98-0 | |
| Record name | Carbon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Graphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diamond | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diamond | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Graphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Charcoal, activated [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016291966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Activated charcoal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064365113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Graphene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034343980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbon | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Graphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diamond | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Graphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Activated charcoal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Charcoal, activated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACTIVATED CHARCOAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P3VWU3H10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GRAPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QQN74LH4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIAMOND | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GRV67N0U2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACTIVATED CHARCOAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | GRAPHITE (SYNTHETIC) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/533 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
Melting point equals greater than 3500 °C, MW: 760.642 Yellow needles of plates. MP: >280 °C. Soluble in organic solvents /Fullerene-60/, MW: 840.749. Red-brown solid. MP: >280 °C. Soluble in benzene, toluene /Fullerene-70/, >3500 °C, 6602 °F (Sublimes) | |
| Record name | Carbon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1891 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CARBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5037 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0702 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Graphite (synthetic) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0307.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Advanced Synthetic Methodologies and Fabrication Strategies for Tailored Graphite Architectures
Controlled Synthesis of Graphite (B72142) Polymorphs and Derivatives
The controlled synthesis of this compound involves various techniques to achieve desired structural characteristics and produce derivatives like graphene. These methods often involve manipulating temperature, pressure, and the chemical environment.
Chemical Vapor Deposition (CVD) for this compound and Graphene Formation
Chemical Vapor Deposition (CVD) is a widely used bottom-up approach for synthesizing thin films of materials, including this compound and graphene. nih.govgraphenea.come-asct.org In CVD, gaseous carbon-containing precursors are introduced into a reaction chamber containing a heated substrate, typically a metal like copper (Cu) or nickel (Ni). nih.govacs.orgeastcarb.com The high temperature causes the precursor gases, such as methane (B114726) (CH₄) or acetylene (B1199291) (C₂H₂), to decompose, and the carbon atoms are deposited onto the substrate surface, forming layers of this compound or graphene. nih.govgraphenea.come-asct.orgeastcarb.com
CVD offers precise control over the thickness, morphology, and characteristics of the deposited material. eastcarb.com For graphene synthesis, metal substrates act as catalysts, lowering the energy barrier for the reaction. acs.org On substrates like copper, which have low carbon solubility, graphene growth is primarily a surface reaction, often resulting in the formation of single-layer graphene. acs.org In contrast, on substrates like nickel, with higher carbon solubility, carbon atoms can dissolve into the metal and precipitate on the surface during cooling, potentially leading to few-layer graphene. acs.org
The CVD process involves several steps:
Substrate Preparation: Cleaning the substrate to remove impurities and potentially applying surface enhancement techniques. eastcarb.com
System Setup: Establishing a low-pressure environment in the CVD chamber to minimize contamination. eastcarb.com
Inflow of Precursor Gases: Introducing carbon-containing gases and often a carrier gas like hydrogen. nih.goveastcarb.com
Deposition Procedure: Decomposing precursors and depositing carbon on the heated substrate. graphenea.comeastcarb.com
Fine-tuning: Controlling parameters like temperature, pressure, gas flow rates, and growth time to tailor the deposited material. nih.goveastcarb.comkindle-tech.com
CVD is considered a promising technique for scalable production of high-quality graphene and this compound films. graphenea.come-asct.orgkindle-tech.com
Solution-Phase Exfoliation and Mechanochemical Approaches (e.g., Ball Milling)
Solution-phase exfoliation and mechanochemical approaches are top-down methods used to produce graphene and few-layer this compound from bulk this compound. royalsocietypublishing.orgwikipedia.orgnih.gov
Solution-Phase Exfoliation (LPE): This method involves dispersing this compound flakes in a suitable solvent, often with the assistance of intercalating agents or surfactants. wikipedia.orgnih.govazonano.comfrontiersin.org Energy input, typically through ultrasonication or high-shear mixing, is applied to overcome the van der Waals forces holding the this compound layers together, leading to their exfoliation into thinner nanosheets. royalsocietypublishing.orgwikipedia.orgnih.govazonano.com The choice of solvent is crucial; effective solvents have surface energies similar to that of graphene, which helps to stabilize the exfoliated layers and prevent re-aggregation. wikipedia.orgfrontiersin.org Solvents like N-Methyl-2-pyrrolidone (NMP) are commonly used, and research is ongoing to explore greener alternatives like Cyrene. azonano.comfrontiersin.orgnih.gov LPE is a scalable and cost-effective method for producing few-layer graphene and graphene nanoplatelets. azonano.comnih.gov
Mechanochemical Approaches (e.g., Ball Milling): Mechanochemical exfoliation, particularly using ball milling, employs mechanical forces to break down this compound into thinner layers. royalsocietypublishing.orgaip.orgacs.orgcambridge.orgrsc.org In this process, this compound is placed in a milling chamber with milling balls, and the applied shear forces exfoliate the this compound flakes. royalsocietypublishing.org Ball milling can be performed dry or in the presence of liquids or exfoliating agents. aip.orgacs.orgcambridge.orgrsc.orgnih.govacs.org The milling time and speed can influence the size and thickness of the resulting graphene nanosheets and the degree of defects. royalsocietypublishing.orgacs.orgnih.gov Additives like surfactants, proteins (e.g., bovine serum albumin), or other molecules can assist in the exfoliation process and help stabilize the exfoliated layers, preventing restacking. royalsocietypublishing.orgacs.orgrsc.orgnih.govnih.gov While ball milling can yield relatively large graphene flakes, the mechanical forces can also lead to a reduction in lateral dimensions and the formation of defects. royalsocietypublishing.org
Catalytic Graphitization for Sustainable Production
Catalytic graphitization is a process that promotes the transformation of amorphous or less-ordered carbon into highly crystalline this compound at lower temperatures compared to traditional thermal graphitization, which typically requires temperatures exceeding 2500 °C. tamus.eduacs.orgdiva-portal.orgmdpi.comrsc.org This method is considered more sustainable and cost-effective due to reduced energy consumption. tamus.edudiva-portal.orgmdpi.comrsc.org
Transition metals such as iron (Fe), nickel (Ni), and cobalt (Co) are commonly used as catalysts in this process. acs.orgdiva-portal.orgmdpi.comrsc.org These catalysts lower the activation energy required for graphitization. acs.org Two primary mechanisms have been proposed for catalytic graphitization:
Dissolution-Precipitation Mechanism: Carbon dissolves into the molten metal catalyst and then precipitates as this compound as the temperature changes or the carbon concentration reaches saturation. acs.orgrsc.orgrsc.org
Formation-Decomposition Mechanism: Carbon forms intermediate carbide compounds with the metal catalyst, which then decompose at elevated temperatures, leaving behind graphitic carbon. acs.orgrsc.org
The choice of catalyst precursor and its interaction with the carbon source significantly influence the graphitization process and the properties of the resulting this compound. rsc.orgrsc.org Catalytic graphitization can be applied to various carbon feedstocks, including biomass-derived materials. diva-portal.orgrsc.orgrsc.org
Biochar-Derived this compound Synthesis
Biochar, a carbonaceous material produced from the pyrolysis of biomass, is gaining attention as a sustainable and renewable feedstock for this compound synthesis through catalytic graphitization. uchicago.edue-asct.orgdiva-portal.orgrsc.orgmdpi.comstanford.edufrontiersin.org This approach offers an environmentally friendly alternative to traditional methods that rely on fossil fuel-derived precursors like petroleum coke and coal tar pitch. uchicago.edudiva-portal.orgstanford.edu
The synthesis of biochar-derived this compound typically involves:
Biomass Carbonization: Pyrolysis of biomass to produce biochar. uchicago.edudiva-portal.orgmdpi.com
Catalyst Addition: Mixing biochar with a metal catalyst, commonly iron powder or iron salts like iron nitrate, often through methods like ball milling or impregnation. uchicago.edudiva-portal.org
Graphitization: Heating the biochar-catalyst mixture at elevated temperatures, significantly lower than those required for non-catalytic graphitization (e.g., 1000-1500 °C). uchicago.edudiva-portal.orgmdpi.com
Catalyst Removal: Removing residual catalyst from the bio-graphite, often using acid washing. uchicago.edursc.org
Studies have shown that biochar-derived this compound synthesized via catalytic graphitization can exhibit crystallinity comparable to commercial this compound. uchicago.edudiva-portal.orgstanford.edu The properties of the resulting bio-graphite are influenced by factors such as the pre-heating carbonization temperature of the biomass, the type and loading of the iron catalyst, and the graphitization temperature. uchicago.edudiva-portal.org
Here is a table summarizing some research findings on biochar-derived this compound synthesis:
| Biochar Source | Catalyst | Graphitization Temperature (°C) | Iron Loading (wt.%) | Crystallite Size (La, nm) | Degree of Graphitization (%) | Reference |
| Hardwood Biochar | Iron powder | 1200 | 200 mC% | 2.08 | Not specified | uchicago.edu |
| Commercial Biochar | Iron nitrate | 1300 | 33.6 | 18.75 | 91.86 | diva-portal.org |
| Pitch Pine Sawdust | K₂FeO₄ | 900 | Not specified | Not specified | Graphitic carbon present | frontiersin.org |
| Wood-derived charcoal | Iron (Fe) | 1400 | Not specified | Enhanced graphitization | Enhanced graphitization | mdpi.com |
Note: Crystallite size (La) and Degree of Graphitization are indicators of the material's crystallinity.
Functionalization and Doping Strategies for Modified this compound Materials
Functionalization and doping are key strategies employed to modify the properties of this compound and graphene, tailoring them for specific applications. uchicago.eduacs.orgnih.govindiamart.commdpi.com These processes involve introducing functional groups or heteroatoms into the carbon structure, which can alter the electronic, chemical, and physical characteristics of the material. nih.govmdpi.com
Functionalization: This involves attaching chemical groups to the surface or edges of this compound layers. Functionalization can improve the dispersibility of this compound in various solvents, enhance its compatibility with polymer matrices in composites, and introduce reactive sites for further modifications. For example, surface modification of this compound flakes with molecules like octadecylamine (B50001) (ODA) has been shown to improve their dispersion and interaction with polymer matrices in composites. rsc.org
Doping: Doping involves substituting carbon atoms in the this compound lattice with heteroatoms or introducing foreign species that alter the electron density of the material. nih.govmdpi.com Heteroatom doping, where carbon atoms are replaced by elements with different electronegativities (e.g., nitrogen (N), boron (B), sulfur (S)), is a common strategy to modulate the electronic structure and introduce active sites. nih.govmdpi.comrsc.orgrsc.org
Different doping strategies include:
Heteroatom Doping: Direct substitution of carbon atoms in the lattice with heteroatoms like N, B, or S. nih.govmdpi.comrsc.org This can be achieved during synthesis, such as introducing nitrogen-containing reagents during CVD. acs.org
Charge Transfer Doping: Introducing electron acceptor or donor species that transfer charge to or from the this compound lattice. nih.gov
Defective Doping: Creating defects in the this compound structure, which can also modulate charge distribution and introduce active sites. nih.gov
Doping can significantly impact the properties of this compound and graphene, including electrical conductivity, electrochemical activity, and catalytic performance. nih.govmdpi.comrsc.org For instance, N and B doping have been investigated to tune the lithium intercalation behavior in this compound anodes for batteries. rsc.org Simultaneous doping and exfoliation methods are also being explored, such as electrochemical methods for sulfur doping during this compound exfoliation. rsc.org
Here is a table illustrating the impact of doping on carbon materials:
| Doping Strategy | Effect on Electronic Structure | Potential Impact on Properties |
| Heteroatom Doping (e.g., N, B, S) | Modulates charge distribution | Enhanced electrical conductivity, increased active sites, altered electrochemical properties |
| Charge Transfer Doping | Electron transfer | Modified conductivity, altered redox behavior |
| Defective Doping | Introduces defects | Modulation of charge distribution, creation of active sites |
These advanced synthetic methodologies and modification strategies provide powerful tools for tailoring the properties of this compound and its derivatives, enabling their utilization in a wide range of cutting-edge technologies.
Surface Engineering and Chemical Functionalization of this compound
Surface engineering and chemical functionalization are key strategies to modify the intrinsic properties of this compound and introduce new functionalities. These methods aim to alter the surface chemistry, wettability, and reactivity of this compound materials.
One common approach involves the introduction of surface oxygen functional groups (OFGs), such as carboxylic groups, onto carbon materials through methods like nitric acid treatment. mdpi.com Oxidative plasma processing is another effective, low-cost, and environmentally friendly technology for modifying the surface properties of materials like microcrystalline this compound. mdpi.com Research indicates that a combination of acid and plasma treatment can be highly effective in modifying the electronic properties and surface functionalization of this compound, with acid washing potentially reducing impurities and increasing thermal stability. mdpi.com
Covalent functionalization is a technique that involves the formation of covalent bonds between functional molecules and the carbon atoms of this compound. This can be achieved through various chemical reactions, including the activation of carboxylic moieties on graphene oxide (GO) followed by reactions with nucleophilic groups like amines. sigmaaldrich.com Another proposed alternative for GO functionalization involves the silylation of surface hydroxyl groups promoted by microwave irradiation. sigmaaldrich.com Covalent functionalization can enhance the interaction of this compound derivatives with polymer matrices in composites, leading to improved mechanical properties. sigmaaldrich.com
Non-covalent functionalization methods, such as π-π stacking using aromatic chemistry, are also employed to assemble functional molecules onto this compound surfaces while preserving the material's intrinsic properties. nih.gov Engineered self-assembled peptides offer a non-invasive and biocompatible approach to control the surface properties of this compound, which is particularly relevant for biomedical and biological applications. nih.gov These peptides can self-assemble into ordered films on this compound, and their amino acid sequences can be designed to control surface characteristics like wettability. nih.gov
Electrochemical methods have also been explored for covalent functionalization and controlled nanopatterning of this compound surfaces, such as highly oriented pyrolytic this compound (HOPG). thegraphenecouncil.org This electrochemical process can create nanoconfined spaces with tunable dimensions, potentially enabling the miniaturization of electronics and benefiting various nanotechnology applications. thegraphenecouncil.org
Intercalation Chemistry and this compound Intercalation Compound (GIC) Formation
This compound intercalation compounds (GICs) are formed by inserting atomic or molecular layers of a different chemical species, known as the intercalant, between the layers of a this compound host material. tandfonline.com This process leads to highly anisotropic layered structures where the forces within the this compound layers are strong compared to the forces between the layers. tandfonline.com
The synthesis of GICs was first reported in the 19th century, and systematic studies began later. tandfonline.com A key characteristic of GICs is the staging phenomenon, where intercalate layers are arranged periodically within the this compound matrix. tandfonline.com The stage index denotes the number of this compound layers between adjacent intercalate layers. tandfonline.com
GICs are important for various applications, including energy storage, superconductivity, and the production of graphene. bohrium.com For example, the intercalation of lithium into this compound is a well-known application in lithium-ion secondary batteries. arxiv.org
Various synthesis methods are used to form GICs. Chemical synthesis often involves using oxidizing agents and sometimes water-binding agents. bohrium.com For instance, this compound bisulfate (GBS), a type of GIC, can be synthesized using oxidizing agents like ammonium (B1175870) peroxydisulfate (B1198043) ((NH₄)₂S₂O₈), potassium peroxydisulfate (K₂S₂O₈), and chromium(VI) oxide (CrO₃) with or without phosphorus(V) oxide (P₂O₅) as a water-binding agent. bohrium.com The reaction typically involves the oxidation of the this compound matrix and the intercalation of species like bisulfate ions (HSO₄⁻) and sulfuric acid (H₂SO₄) molecules. mdpi.com
Electrochemical intercalation, which uses electric fields to drive molecular insertion into this compound, allows for fast exfoliation and disruption of bulk this compound, although it can also cause damage to the resulting graphene lattice. sigmaaldrich.com
Rapid mass synthesis of GICs for practical applications like battery electrodes and superconducting wires is an active area of research. arxiv.org Recent studies have explored using catalysts like sodium to accelerate the formation of alkali metal (Li, Na, K) or alkaline earth metal (Ca, Sr, Ba) intercalated this compound. arxiv.org For example, mixing alkali metals or alkaline earth metals with this compound and sodium at elevated temperatures can yield GICs with controlled stage structures relatively quickly. arxiv.org
Sequential intercalation and co-intercalation techniques further expand the variety of GICs that can be prepared, forming a basis for their use as catalysts in chemical reactions. tandfonline.com
Defect Engineering and Structural Modification in this compound Lattices
Defect engineering and structural modification are crucial for tuning the properties of this compound and its derivatives. Defects in the carbon lattice, both intrinsic (e.g., Stone-Wales defects, vacancies) and extrinsic (e.g., foreign adatoms, substitutional impurities), can significantly alter the material's electronic, mechanical, and chemical properties. rsc.orgrsc.org
Various synthetic strategies are employed to introduce and control defects in carbon materials like this compound. These include mechanical ball milling, heat treatment, and chemical vapor deposition (CVD). rsc.org Mechanical ball milling is a simple and cost-effective method that can introduce intrinsic and extrinsic defects by shearing large particles and cleaving C-C bonds. rsc.org The degree of defects can be controlled by adjusting milling parameters. rsc.org Heat treatment under specified atmospheres and temperatures is another common method for creating defect structures, with the degree of defectiveness adjustable by changing temperature and gas composition. rsc.org
Chemical treatments are also used to introduce defects and functional groups. For example, treating graphene (derived from this compound) with chemical reagents containing elements like oxygen, nitrogen, and boron can lead to the introduction of foreign adatoms or substitutional impurities. mdpi.com The Hummers method, a common route for preparing graphene oxide from this compound, introduces oxygen-containing functional groups and creates defects in the this compound structure. mdpi.comarxiv.org
Defects can act as active sites for the adsorption of atoms and molecules, increasing the local chemical reactivity. rsc.org For instance, Stone-Wales defects in graphene can enhance the adsorption of alkali metal atoms. rsc.org Creating carbon vacancies or chemical doping can alter the charge distribution on this compound surfaces and improve the stability of supported metals, thereby modifying electronic and magnetic properties. rsc.org
Structural modification can also involve creating larger-scale features. For example, etching platinum/graphene composites at high temperatures in a hydrogen atmosphere can create a dense network of nanostructured defect sites, including trenches, nanoribbons, islands, and holes. acs.org These sites increase the number of unsaturated carbon atoms, enhancing interactions with molecules like CO₂. acs.org
While some synthesis methods like CVD and mechanical exfoliation can produce graphene with relatively few defects, the reduction of graphene oxide often results in materials with a high defect density. sigmaaldrich.comacs.org Alternative routes, such as hydrogen functionalization of this compound followed by thermal dehydrogenation, are being explored to minimize structural defects during large-scale graphene synthesis. acs.org
Advanced Characterization Techniques and Methodological Development for Graphite Systems
Spectroscopic Probes for Electronic and Vibrational States
Spectroscopic techniques are powerful tools for investigating the fundamental electronic and vibrational characteristics of graphite (B72142). They provide information on lattice dynamics, structural defects, surface composition, and electronic structure.
Raman and Fourier-Transform Infrared (FTIR) spectroscopy are complementary vibrational spectroscopy techniques used to probe the lattice dynamics and structural integrity of this compound.
Raman Spectroscopy is particularly sensitive to the vibrational modes of the carbon lattice. The Raman spectrum of this compound is characterized by several key peaks, most notably the G and D bands. edinst.comazom.com The G band, appearing around 1583 cm⁻¹, is a primary in-plane vibrational mode and is characteristic of all sp² carbon systems. libretexts.org Its position is sensitive to strain effects. azom.com The D band, typically found around 1350 cm⁻¹, is a disorder-induced peak that arises from the breathing modes of sp² rings and requires a defect for its activation. edinst.comresearchgate.net The intensity ratio of the D and G bands (ID/IG) is widely used to quantify the degree of disorder or the density of defects within the graphitic structure. rsc.org Another significant feature is the 2D band (or G' band), which is the second order of the D band, appearing around 2700 cm⁻¹. Unlike the D band, the 2D band does not require defects for its activation and is a sensitive indicator of the number of graphene layers stacked in the this compound sample. edinst.comlibretexts.org
FTIR Spectroscopy , on the other hand, probes infrared-active vibrational modes, which are often related to the presence of functional groups or impurities. While pristine this compound has no significant IR absorption peaks, the introduction of defects or chemical functionalization leads to the appearance of characteristic absorption bands. nih.govresearchgate.net For instance, oxidized forms of this compound, such as this compound oxide, exhibit strong absorption bands corresponding to oxygen-containing functional groups like hydroxyl (-OH) stretching vibrations (around 3400 cm⁻¹), C=O stretching from carbonyl and carboxyl groups (around 1720-1730 cm⁻¹), and C-O stretching from epoxy and alkoxy groups (1052-1220 cm⁻¹). nih.govresearchgate.netacs.org The absence or significant reduction of these peaks in the FTIR spectrum can indicate the degree of reduction of this compound oxide to a more graphene-like structure. researchgate.net
| Technique | Key Features | Typical Wavenumber (cm⁻¹) | Information Provided |
|---|---|---|---|
| Raman Spectroscopy | G Band | ~1583 | In-plane stretching of C-C bonds in sp² lattice, strain effects. azom.comlibretexts.org |
| D Band | ~1350 | Disorder and defects in the graphitic structure. edinst.comresearchgate.net | |
| 2D Band | ~2700 | Number of graphene layers, electronic band structure. edinst.comlibretexts.org | |
| FTIR Spectroscopy | O-H Stretch | ~3400 | Presence of hydroxyl functional groups. nih.govresearchgate.net |
| C=O Stretch | ~1720-1730 | Presence of carbonyl and carboxyl functional groups. researchgate.netacs.org | |
| C-O Stretch | 1052-1220 | Presence of epoxy and alkoxy functional groups. nih.govacs.org |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. azom.comchalmers.se For this compound, XPS is invaluable for analyzing its surface chemistry, particularly for detecting and quantifying the presence of heteroatoms and functional groups. d-nb.info The technique involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. libretexts.org
The high-resolution C1s spectrum of this compound is of particular interest. For pure, highly ordered pyrolytic this compound (HOPG), the C1s spectrum shows a main asymmetric peak around 284.5 eV, which is characteristic of sp²-hybridized carbon atoms in the graphitic lattice. xpsfitting.comtandfonline.com The spectrum also features a broad satellite peak at higher binding energy (around 290.8 eV), which is attributed to a π-π* shake-up transition, a characteristic feature of aromatic systems. tandfonline.commendeley.com
| Carbon Species | Typical Binding Energy (eV) | Interpretation |
|---|---|---|
| C=C/C-C (sp²) | ~284.5 | Graphitic lattice carbon. xpsfitting.comtandfonline.com |
| C-OH (hydroxyl) | ~285.9-286.3 | Carbon bonded to hydroxyl groups. tandfonline.comresearchgate.net |
| C-O-C (epoxy) | ~286.6-286.8 | Carbon in epoxy linkages. researchgate.net |
| C=O (carbonyl) | ~287.5-287.8 | Carbon in carbonyl groups. researchgate.netresearchgate.net |
| O-C=O (carboxyl) | ~288.9-289.2 | Carbon in carboxyl groups. researchgate.net |
| π-π* Shake-up | ~290.8-291.3 | Characteristic of aromatic sp² systems. tandfonline.com |
Electron Energy Loss Spectroscopy (EELS) is a technique that probes the electronic structure of materials by analyzing the energy loss of inelastically scattered electrons as they pass through a thin sample. In this compound, EELS provides detailed information about plasmon excitations and interband transitions, which are directly related to the sp² bonding and the electronic band structure. researchgate.netglobalsino.com
The low-loss region of the EELS spectrum of this compound is dominated by two prominent plasmon peaks. The first, occurring at around 6-7 eV, is the π plasmon, which corresponds to the collective excitation of the weakly bound π electrons in the valence band. globalsino.comglobalsino.com The second, more intense peak at around 27 eV is the π+σ plasmon, resulting from the collective excitation of all valence (π and σ) electrons. researchgate.netglobalsino.com The dispersion of these plasmons (their energy dependence on momentum transfer) provides further insights into the electronic interactions within the material. polytechnique.frarxiv.org
The core-loss region of the EELS spectrum, specifically the carbon K-edge starting around 285 eV, provides information analogous to X-ray absorption spectroscopy and is highly sensitive to the local bonding environment. globalsino.com The C K-edge of this compound exhibits a sharp peak at ~285 eV, which is due to the excitation of 1s core electrons into unoccupied π* molecular orbitals. globalsino.com This feature is a direct signature of sp² hybridization. A broader structure starting around 290 eV corresponds to transitions to unoccupied σ* states. globalsino.comglobalsino.com The relative intensity of the π* and σ* peaks can be used to quantify the sp²/sp³ bonding ratio in carbon materials. aps.orgresearchgate.net
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic structure and chemical environment of carbon atoms in this compound and its derivatives. acs.orgmcmaster.ca ¹³C NMR is particularly useful for distinguishing between different types of carbon bonding (e.g., sp² vs. sp³) and for identifying the presence of various functional groups. marquette.eduresearchgate.net
In pristine this compound, the ¹³C NMR spectrum typically shows a broad resonance around 170-180 ppm, which is characteristic of aromatic sp²-hybridized carbon. marquette.edu The broadness of the lines is due to chemical shift anisotropy and the conductive nature of this compound. marquette.edu
For modified this compound, such as this compound oxide, the ¹³C NMR spectrum is more complex and provides detailed structural information. researchgate.net Resonances corresponding to sp³-hybridized carbons bonded to hydroxyl (~60 ppm) and epoxy (~70 ppm) groups can be clearly resolved. researchgate.net The peak for the remaining unoxidized sp² carbons is observed around 130 ppm. researchgate.net Two-dimensional NMR techniques can be used to establish correlations between these different carbon sites, providing valuable constraints for structural modeling of these complex materials. acs.org Furthermore, NMR studies on lithiated this compound have been instrumental in understanding the electronic structure changes during intercalation, with distinct shifts observed for different lithium staging compounds. aps.org
Microscopic and Imaging Modalities for Morphological and Structural Elucidation
Microscopy techniques provide direct, real-space visualization of the morphology and atomic structure of this compound, offering crucial insights into its layered nature, stacking order, and defects.
High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for the direct visualization of the atomic structure of this compound. diva-portal.org By imaging the profile of the polyaromatic layers (graphene planes), HRTEM allows for the direct measurement of the interlayer spacing, which is approximately 0.335 nm in bulk this compound. diva-portal.orgosti.gov This technique can reveal the stacking order of the graphene sheets and identify regions with different stacking sequences, such as turbostratic disorder. aps.org
HRTEM is also exceptionally powerful for characterizing structural defects at the atomic scale. researchgate.net This includes imaging dislocations, grain boundaries, and edge structures. The analysis of HRTEM images can provide quantitative information about the dimensions and curvature of graphitic fringes, which is correlated with the degree of graphitization and material reactivity. nasa.gov HRTEM has been instrumental in studying the microstructural changes that occur during processes like high-temperature treatments, providing direct evidence for the development of graphitic structures from disordered carbon precursors. osti.govresearchgate.net
Scanning Electron Microscopy (SEM) for Microstructural and Surface Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for investigating the microstructural and surface characteristics of this compound. It provides valuable insights into the material's topography, crystallography, and the complex microstructures inherent in both natural and synthetic forms. Modern field emission gun scanning electron microscopes (FEG-SEMs) are capable of operating at low voltages, which is critical for surface-sensitive imaging. Low-voltage operation minimizes the penetration depth of the electron beam, ensuring that the resulting image provides a true representation of the surface morphology.
The technique is also adept at imaging various forms of graphitic materials, from natural this compound flakes to synthesized this compound nanoplatelets (GNPs) and graphene oxide flakes. For example, SEM images of graphene oxide flakes deposited on a substrate, taken at very low accelerating voltages (e.g., 50V) with a through-the-lens detector, are highly sensitive to surface-specific information, revealing details of materials that are only a few atomic layers thick.
Scanning Tunneling Microscopy (STM) for Surface Topography and Local Electronic States
Scanning Tunneling Microscopy (STM) is an indispensable tool for probing the surface of this compound at the atomic level, providing detailed information on both its topography and local electronic properties. STM experiments on highly oriented pyrolytic this compound (HOPG) can readily achieve atomic resolution, even in ambient conditions, due to its atomically flat cleavage surface and chemical inertness. The technique is sensitive to the local density of states (LDOS) near the Fermi level, which in this compound are determined by delocalized p-states.
A key finding from STM studies of this compound is the observation of three-fold symmetry in images, rather than the six-fold symmetry of the hexagonal lattice. This is because of the ABAB stacking sequence of the graphene layers, which creates two inequivalent carbon atom sites (α and β) in the surface unit cell. The α-site atoms lie directly above a carbon atom in the second layer, while β-site atoms are located over the hollow center of a hexagonal ring in the layer below. Interlayer interactions shift the wave functions of the α-sites away from the Fermi energy, making only the β-sites visible to the STM tip.
STM, often combined with Scanning Tunneling Spectroscopy (STS), has been crucial in studying the electronic structure near defects and edges on the this compound surface. Studies of monoatomic step edges have revealed distinct electronic properties associated with "zigzag" and "armchair" edge geometries. Near zigzag edges, STS measurements have detected a sharp peak in the LDOS at negative bias voltages, corresponding to a theoretically predicted "edge state." This feature is absent near armchair edges. Furthermore, STM data has shown that superstructures, such as the (√3 × √3)R30° and honeycomb patterns, can coexist over several nanometers from both edge types, which is attributed to a slight mixing of the two edge structures.
| STM Experimental Parameters for this compound Surface Analysis | |
| Microscope | Custom-built Scanning Tunneling Microscopes |
| Temperature | Room Temperature (for imaging), 77 K (for spectroscopy) |
| Environment | Air (for imaging), Ultra-High Vacuum (UHV, P ≤ 2 × 10⁻⁷ Pa for spectroscopy) |
| Tunneling Current (I) | 1.0 nA |
| Bias Voltage (V) | +0.05 V to +1.0 V (constant current mode) |
| STM Tips | Mechanically sharpened Pt₀.₈Ir₀.₂ or electrochemically etched W wires |
| STS Technique | Lock-in technique (f = 71.73 or 412 Hz, Vmod = 1 or 6 mV) |
This table summarizes typical experimental conditions used for STM and STS analysis of this compound surfaces as reported in research literature.
X-ray Computed Tomography (XCT) for 3D Porosity and Microstructure
X-ray Computed Tomography (XCT), also known as micro-computed tomography (µCT), is a non-destructive imaging technique that enables the three-dimensional (3D) visualization and quantification of the internal microstructure of this compound. This method is particularly valuable for characterizing porosity, which significantly impacts the mechanical and thermal properties of this compound used in various applications, such as in nuclear reactors. XCT overcomes the limitations of traditional 2D analysis techniques like SEM, which only provide surface information, and destructive serial sectioning methods.
The technique works by acquiring a series of 2D X-ray radiographs of a sample as it rotates. These projections are then computationally reconstructed to create a 3D volumetric dataset. Each voxel (3D pixel) in the dataset has a grayscale value corresponding to the local X-ray attenuation of the material, which allows for the differentiation of solid material from pores. This 3D reconstruction provides an unparalleled view of the size, distribution, and connectivity of pores and other microstructural features within the bulk material.
| XCT Imaging Parameters for Nuclear this compound (IG-110) | |
| Instrument | Zeiss Xradia 620 Versa X-ray Microscope (XRM) |
| Anode Target | Tungsten |
| Accelerating Voltage | 60 kV |
| Number of Projections | 2401 |
| Angular Range | -94 to +94 degrees |
| Optical Magnification | 4x |
| Exposure Time per Image | 10 s |
| Resulting Pixel Size | 0.7 µm |
| Field-of-View | 1.4 mm |
This table presents typical parameters for micro-scale X-ray tomographic imaging of nuclear this compound, providing a basis for microstructural analysis.
Diffraction and Scattering Techniques for Crystalline Analysis
X-ray Diffraction (XRD) for Crystallographic Parameters and Polymorph Identification
The XRD pattern of this compound typically shows prominent reflections corresponding to the (00l) crystallographic planes. The (002), (004), and (006) reflections are particularly important for analyzing the stacking order of the graphene layers. The precise position of the (002) peak is used to calculate the d₀₀₂ spacing, a critical indicator of the degree of graphitization. For a defect-free single crystal of this compound, this value is approximately 3.354 Å, while in more disordered (turbostratic) carbons, it increases towards 3.440 Å.
This table presents a comparison of calculated and observed d-spacings and intensities for standard SP-1 this compound, based on high-resolution synchrotron XRD data. The lattice parameters used for calculation were a=2.4617 Å and c=6.7106 Å in space group P6₃/mmc.
Electron Diffraction for Microstructural Orientation and Defects
Electron diffraction, typically performed within a Transmission Electron Microscope (TEM), is a powerful technique for studying the microstructural orientation and crystalline defects in this compound at high spatial resolution. By analyzing the resulting diffraction patterns, which consist of spots or rings, one can determine the crystal structure, lattice parameters, and the orientation of crystallites.
Studies on electron-irradiated highly oriented pyrolytic this compound have utilized electron diffraction to characterize the resulting damage structure. After irradiation with 300 keV electrons, the diffraction patterns revealed the destruction of long-range structural order within the basal plane. However, a strong diffuse intensity remained around the original 0002 crystalline spots, indicating that the c-axis periodicity, although loosened, was maintained. This suggests that small segments of the basal plane structure align loosely along the c-axis in the damaged material.
Electron diffraction is also instrumental in characterizing heterostructures involving this compound. For example, in MoS₂–this compound heterostructures, the diffraction pattern is a convolution of the patterns from the individual materials, resulting in additional superstructure diffraction spots (Moiré patterns). A complete analysis of these patterns allows for the determination of the lattice mismatch and the relative rotational alignment between the two stacked crystal lattices. Furthermore, electron diffraction can be used to study the effects of ion irradiation, where changes in the diffraction spots can reveal the introduction of defects and structural modifications, such as the formation of amorphized material in ion tracks.
Theoretical Frameworks and Computational Modeling of Graphite
Quantum Mechanical and Ab Initio Approaches to Graphite (B72142) Systems
Quantum mechanical and ab initio methods, based on first principles without empirical parameters, are essential for a detailed understanding of the electronic structure and interactions within this compound.
Density Functional Theory (DFT) for Electronic Band Structure, Energetics, and Interlayer Interactions
Density Functional Theory (DFT) is a widely used ab initio method for investigating the electronic properties of materials like this compound. DFT calculations have been employed to study the electronic band structure, density of states (DOS), and interlayer interactions in this compound and related structures, such as Li-intercalated graphene bilayers. worldscientific.comworldscientific.com For pristine graphene bilayers, DFT calculations show that shifting the layers from an AB stacking configuration, typical of bulk this compound, to an AA configuration can open a bandgap at the Fermi level, transforming the bilayer into a semiconductor. worldscientific.comworldscientific.com Intercalation of lithium in graphene bilayers significantly increases the density of states at the Fermi level, indicating increased metallicity. worldscientific.comworldscientific.com This intercalation also substantially increases the electronic density between graphene layers, leading to a related increase in interlayer interaction. worldscientific.comworldscientific.com
DFT is also used to study the structural, electronic, elastic, and thermodynamic properties of various materials, including those with layered structures. worldscientific.com Studies using DFT have investigated the electronic properties of hexagonal this compound, providing insights into the valence charge density, band structure, and density of states. scispace.com These calculations, using nonlocal ionic pseudopotentials and a large number of plane waves, have shown good agreement with experimental data for electronic energies at the Fermi level. scispace.com The electronic structure of graphene-based layered systems is critically dependent on the behavior at the K-point of the two-dimensional Brillouin zone. worldscientific.com The interlayer interaction in bulk this compound and bilayer graphene causes a doubling of bands compared to monolayer graphene and dims the Dirac cone at the K-point. worldscientific.com
DFT calculations, including van der Waals interactions, have also been used to study the electronic structure and interlayer spacing in multilayer graphene with different stacking sequences, such as Bernal (ABAB), rhombohedral (ABCA), and turbostratic (ABCB). diva-portal.orgacs.org These studies show distinct band structures depending on the stacking order, and the interlayer spacing can tune properties like the momentum width, bandgap, and curvature of flat bands near the Fermi level in rhombohedral multilayer graphene. diva-portal.orgacs.org
Tight-Binding and Wannier Function Models for Electron Transport Phenomena
Tight-binding (TB) models and Wannier functions are valuable tools for understanding electron transport phenomena in this compound and graphene-based materials. TB models provide a simplified yet effective way to describe the electronic band structure, particularly relevant for electron transport. A universal set of third-nearest-neighbor tight-binding parameters has been developed to calculate the quasiparticle dispersion of N-stacked graphene layers with AB stacking, applicable to both low-energy electron transport and high-energy optical properties. aps.org These parameters, fitted to ab initio calculations, show that electron-electron interactions significantly renormalize the quasiparticle bands, increasing the nearest-neighbor in-plane and out-of-plane TB parameters compared to DFT band structures. aps.org TB approaches have been used to investigate the evolution of electronic structure from single-layer graphene to bulk this compound, showing the transition from a zero-gap semiconductor to a semimetal with increasing layers. uantwerpen.be
Wannier functions offer a localized representation of wave functions, which can be particularly useful for understanding chemical bonding and constructing effective Hamiltonians for transport studies. ehu.esarxiv.org Maximally localized Wannier functions (MLWFs) enable efficient interpolation of low-energy eigenvalues and eigenstates and are used in calculating electron-phonon coupling, which is important for transport properties. aps.orgresearchgate.net Wannier functions can also be used in conjunction with DFT to include van der Waals interactions without empirical parameters, improving the description of systems where these interactions are significant, such as the adsorption of atoms on this compound or graphene. epj-conferences.org
Ab Initio Molecular Dynamics Simulations of this compound Dynamics
Ab initio molecular dynamics (AIMD) simulations combine quantum mechanical calculations with molecular dynamics to study the dynamic behavior of materials. AIMD has been used to simulate processes involving this compound, such as laser heating. aip.org These simulations have shown that a high concentration of excited electrons can significantly weaken covalent bonds in this compound, leading to an ultrafast melting transition to a metallic state. aip.org AIMD is also applied to study chemical reactions on this compound surfaces, such as the oxidation of NO molecules on functionalized this compound, providing insights into reaction mechanisms and probabilities at different collision energies. acs.org Furthermore, AIMD has been employed to predict the formation and properties of amorphous this compound from carbon materials at high temperatures and densities, revealing a layering transition with partial ordering. aps.orgresearchgate.net
Classical and Coarse-Grained Simulations
Classical and coarse-grained simulations provide computationally efficient methods for studying the behavior of this compound at larger time and length scales, particularly for mechanical and thermal properties, and adsorption/intercalation processes.
Molecular Dynamics (MD) for Mechanical and Thermal Behavior at Mesoscales
Molecular Dynamics (MD) simulations, using empirical or reactive force fields, are widely used to investigate the mechanical and thermal properties of materials. MD simulations can be used to understand the mechanisms responsible for this compound's excellent thermal conductivity, which arises from efficient phonon transfer through the crystal lattice. researchgate.net MD is also applied to study the mechanical properties of this compound, including strength, stiffness, and fracture behavior, by applying stress or strain to simulation boxes. researchgate.net The in-plane properties, such as Young's modulus, Poisson's ratio, and shear modulus, can be measured through MD simulations using different ensembles. researchgate.net Coarse-grained MD methods can further extend the simulation scales by representing groups of atoms as single "beads," significantly reducing computational cost while still reflecting basic thermal and mechanical properties. aip.org These coarse-grained models can be applied to study interactions between this compound and other materials, like metals. aip.org MD simulations are also used in the context of composite materials involving this compound or graphene to study their mechanical properties and deformation behavior. researchgate.net
Multiscale Modeling and Predictive Simulations for this compound Materials
Multiscale modeling approaches are essential for capturing the intricate behavior of this compound, which is influenced by phenomena occurring at vastly different length and time scales. These methods aim to bridge the gap between detailed atomic-level interactions and the continuum-level response of bulk this compound materials. By integrating models that operate at different scales, researchers can simulate complex material behaviors, such as deformation, fracture, and the effects of irradiation and oxidation, which are critical for applications like nuclear reactors. osti.govworldscientific.comresearchgate.net
Multiscale modeling allows for the prediction of macroscopic properties based on the underlying microstructure and atomic interactions. This is particularly important for materials like nuclear this compound, where in-service conditions lead to changes in microstructure and material properties over time. osti.govresearchgate.netresearchgate.net
Bridging Atomic to Continuum Scales in this compound Models
Bridging atomic to continuum scales in this compound models involves coupling simulation techniques that are appropriate for different length scales. Atomistic methods, such as Molecular Dynamics (MD), are used to simulate the behavior of individual atoms and their interactions, providing insights into fundamental properties and mechanisms at the nanoscale. utah.eduaip.orgnih.gov Continuum methods, such as Finite Element Analysis (FEA), are employed to model the macroscopic behavior of materials, treating them as continuous media. utah.edumdpi.commdpi.com
Several concurrent multiscale methods have been developed to link atomistic and continuum simulations. These include the quasicontinuum method (QM), the coarse-grained MD method (CGMD), the macroscopic-atomistic-ab initio dynamics (MAAD) method, the bridging scale method (BSM), and the bridging domain method (BDM). utah.eduresearchgate.netbu.edu The bridging domain method, for instance, partitions the system into atomistic, continuum, and bridging domains, using techniques like Lagrange multipliers to ensure compatibility between the scales. utah.edu
Another approach involves hierarchical multiscale modeling, where information from lower-scale simulations (e.g., MD) is used to inform and parameterize higher-scale models (e.g., FEA). ucl.ac.ukresearchgate.net This allows for the prediction of macroscale properties from nanoscale structures. ucl.ac.uk For example, random finite element methods (RFEM) can be adapted to create synthetic microstructures and predict the influence of porosity on the elastic properties of this compound during oxidation, with validation through image-based models from X-ray computed tomography data. researchgate.net
Machine learning interatomic potentials are also being explored to bridge ab initio accuracy with classical molecular dynamics, enabling first-principles multiscale modeling to explore the mechanical and failure response of nanostructures at the continuum scale. researchgate.net
Finite Element Analysis (FEA) for Macroscopic this compound Structures and Deformation
Finite Element Analysis (FEA) is a widely used computational technique for analyzing the mechanical behavior of macroscopic this compound structures and predicting their deformation under various loading and environmental conditions. FEA discretizes a complex structure into smaller, simpler elements, allowing for the calculation of stress, strain, and deformation throughout the material. osti.govmdpi.comncsu.edu
FEA is particularly valuable for assessing the structural integrity and predicting the lifetime of this compound components, especially in demanding applications like nuclear reactors. osti.govresearchgate.netncsu.eduosti.gov In this context, FEA simulations can account for factors such as irradiation-induced dimensional change, irradiation creep, thermal stresses, and oxidation, which significantly alter the material properties and can lead to stress concentrations and potential failure. osti.govresearchgate.netncsu.eduinl.gov
Non-linear finite element codes, often enhanced with user-defined subroutines, are used for detailed analysis, including non-linear static analysis, modal analysis, dynamical response analysis, contact analysis, buckling analysis, and failure analysis of this compound components. ncsu.edu These simulations can consider irradiation-induced changes in properties like thermal conductivity, thermal expansion, creep coefficient, elastic modulus, and strength. ncsu.edu
FEA models can also be informed by microstructural data, such as that obtained from X-ray tomography, to study the relationship between microstructure (e.g., porosity) and bulk mechanical properties. researchgate.net This allows for the exploration of how microstructural changes induced by oxidation or irradiation affect the material's behavior. researchgate.net
FEA is also applied to model specific processes involving this compound, such as the cutting of this compound, where it can simulate crack initiation and growth based on the material's brittle fracture mechanism. mdpi.com By modeling the internal crystal structure using approaches like Voronoi structures, FEA can provide insights into material removal stages and chip formation. mdpi.com
The accuracy of FEA simulations for this compound components relies on appropriate material models and parameters, which can be obtained through experimental testing and lower-scale modeling. mdpi.comchalmers.sentnu.no Verification and validation of FEA models against experimental data and analytical solutions are crucial to ensure their reliability for design and safety assessments. ncsu.eduinl.gov
Table 1: Computational Modeling Techniques Applied to this compound
| Modeling Technique | Scale of Application | Key Insights Provided |
| Molecular Dynamics (MD) | Atomic/Nanoscale | Atomic interactions, fundamental properties, nanoscale mechanisms |
| Finite Element Analysis (FEA) | Macroscopic | Stress, strain, deformation, structural integrity, failure prediction |
| Multiscale Modeling (General) | Bridging Scales | Integration of different scales, predicting macroscale behavior from micro/nanoscale |
| Bridging Domain Method (BDM) | Bridging Scales | Coupling MD and FEA, handling transition between atomic and continuum domains |
| Random Finite Element Method (RFEM) | Micro/Macroscopic | Influence of microstructure (e.g., porosity) on macroscopic properties |
Table 2: Factors Considered in FEA of Nuclear this compound
| Factor | Impact on this compound Behavior | Relevance in FEA |
| Irradiation-induced change | Dimensional change, property alteration (modulus, strength) | Included in material models and analysis |
| Irradiation Creep | Time-dependent deformation under stress and irradiation | Modeled through specific creep formulations |
| Thermal Stresses | Stresses due to temperature gradients | Calculated based on temperature fields and properties |
| Oxidation | Mass loss, increased porosity, reduced strength and conductivity | Can be simulated by altering material properties |
| Microstructural Features | Pores, grain structure, filler particles | Can be explicitly modeled or accounted for in properties |
Research in Advanced Applications of Graphite Based Materials
Energy Storage and Conversion Technologies
Graphite (B72142) plays a crucial role in numerous energy storage and conversion systems, leveraging its conductivity, stability, and layered structure for ion intercalation and electron transport.
Anode Materials for Lithium-Ion and Beyond-Lithium Batteries
This compound is the most widely utilized anode material in commercial lithium-ion batteries (LIBs) due to its favorable properties, including a layered crystal structure suitable for lithium intercalation, high mechanical strength, long cycle life, excellent safety profile, abundance, and cost-effectiveness. mdpi.comresearchgate.netgraphitehub.comgraphiteoneinc.comoaepublish.comacs.orgresearchgate.netresearchgate.net The theoretical specific capacity of this compound as an anode material is 372 mAhg⁻¹. mdpi.com Lithium ions intercalate between the hexagonal layers of this compound during the charging process, forming compounds like LiC₆. researchgate.net
Extensive research is focused on enhancing the performance of this compound anodes. This includes advancements in synthesizing and optimizing artificial this compound, exploring nanostructuring techniques to improve surface area and decrease ion diffusion pathways, and combining this compound with high-capacity materials such as silicon. mdpi.comoaepublish.com For instance, combining carbonaceous materials with silicon can significantly enhance anode capacity, with theoretical capacities reaching nearly 10 times that of this compound, while carbon helps mitigate volume expansion and improve conductivity. mdpi.com Surface modification techniques, such as coating with amorphous Al₂O₃, have been shown to improve the rapid charging ability of this compound anode materials, with one study demonstrating a reversible capacity of ~337.1 mAh·g⁻¹ at a high charge rate of 4000 mA g⁻¹ for a 1 wt. % Al₂O₃@this compound electrode. oaepublish.com
Despite its widespread use, challenges for this compound anodes in LIBs include volume changes during charge/discharge cycles, which can cause structural damage, and potential reactions with electrolytes at low operating voltages, leading to lithium deposition and safety concerns. oaepublish.com
Beyond LIBs, this compound is also being actively investigated as an anode material for other rechargeable battery systems, including sodium-ion batteries (SIBs) and potassium-ion batteries, owing to the similar intercalation mechanisms of sodium and potassium ions within layered carbon structures. mdpi.comaip.orgmdpi.com
Electrode Components for Supercapacitors and Pseudocapacitors
This compound-based materials, particularly expanded this compound (EG) and its derivatives like graphene, are attracting significant attention as electrode materials for supercapacitors. uq.edu.aunih.goveuropa.euresearchgate.netmdpi.com Supercapacitors are energy storage devices known for their high power density, fast charge/discharge rates, and long cycle life, although they typically have lower energy density compared to batteries. uq.edu.aunih.govmdpi.com
Expanded this compound is considered a promising material for supercapacitor electrodes due to its excellent physical, chemical, electrical, and mechanical properties. nih.govresearchgate.net Research involves using EG directly or incorporating it into composite electrode materials. uq.edu.au Composites of EG with materials like carbon nanotubes (CNT) and metal oxides (e.g., NiO) have been developed to enhance electrochemical performance. For example, a ternary composite of EG, CNT, and NiO exhibited a capacitance of 294 F g⁻¹ and retained 93.4% of its initial capacitance after 3000 cycles. uq.edu.au
Graphene and reduced graphene oxide (rGO), derived from this compound, are also widely explored for supercapacitor applications, offering high specific surface areas crucial for charge storage. uq.edu.aueuropa.eumdpi.com Research aims to improve the energy density of supercapacitors by increasing the specific surface area of electrode materials, incorporating pseudocapacitive materials that undergo fast redox reactions, and tailoring the pore structure and surface chemistry to optimize interaction with the electrolyte. uq.edu.au
Catalyst Supports and Electrocatalysts in Fuel Cells and Electrolyzers
This compound and graphitized carbon materials are valuable as catalyst supports in fuel cells and electrolyzers due to their electrical conductivity and stability. theengineer.co.ukacs.orgnih.govresearchgate.netosti.gov In polymer electrolyte membrane fuel cells (PEMFCs), graphitized carbon supports for platinum (Pt) electrocatalysts have demonstrated superior durability compared to conventional carbon black supports, which can suffer from oxidation under fuel cell operating conditions. nih.govresearchgate.netosti.gov Studies have shown that catalysts supported on this compound submicronparticles exhibit enhanced durability and high activity towards oxygen-reduction reactions. researchgate.netosti.gov
Graphene, a derivative of this compound, is also being investigated as a durable catalyst support for fuel cells, offering advantages such as corrosion resistance, high surface area, and high conductivity. theengineer.co.ukfrontiersin.orgmdpi.com Research indicates that graphene-based catalysts can be more durable than commercially available catalysts with amorphous carbon supports. theengineer.co.uk
Thermoelectric Materials Research
This compound and graphene-based materials are being researched for thermoelectric applications, which involve the conversion of thermal energy into electrical energy and vice versa. researchgate.netrsc.orgaip.orgresearchgate.netbuffalo.edu this compound possesses high electrical and thermal conductivity. buffalo.eduamericanelements.com A key challenge in developing efficient thermoelectric materials is achieving a high Seebeck coefficient while maintaining high electrical conductivity and simultaneously reducing thermal conductivity. researchgate.netrsc.org
Research efforts in this area include incorporating graphene into composite materials, often with polymers or inorganic semiconductors, to improve thermoelectric performance. researchgate.netrsc.orgaip.orgresearchgate.net Modifications to this compound and its derivatives through doping can also tune their thermoelectric properties. For instance, doping with iron (Fe) can result in p-type this compound-based thermoelectric materials, while conjugation with polyethylenimine can lead to stable n-type materials. aip.org Studies have reported that Fe-doped p-type this compound can achieve a Seebeck coefficient of 64 μV/K, while n-type this compound conjugated with amine bonds can have a Seebeck coefficient of -25 μV/K. aip.org Flexible this compound, produced from exfoliated this compound flakes, is also being explored as a compliant thermoelectric material due to its microstructure and anisotropic conductivity. buffalo.edu
Catalysis and Chemical Transformations
This compound and its derivatives are increasingly important in the field of catalysis, serving as effective supports for active catalytic species and, in some cases, exhibiting intrinsic catalytic activity.
Heterogeneous Catalysis Using this compound and its Derivatives
This compound and its derivatives, such as graphene and this compound oxide, are widely employed in heterogeneous catalysis. frontiersin.orgmdpi.commdpi.comrsc.orgmatec-conferences.orgeuropa.euacs.orgmpg.de These carbon materials offer several advantages as catalyst supports, including large surface area, chemical stability in various media, and the ease of recovering supported active phases, particularly noble metals, by burning off the carbon support. frontiersin.orgrsc.orgmpg.de Graphene and its derivatives, with their high surface area and unique two-dimensional structure, can facilitate mass transfer during catalytic reactions. frontiersin.orgmdpi.com
The catalytic performance of this compound-based materials can be further enhanced through surface functionalization and doping with heteroatoms like nitrogen or halogens, which can introduce active sites and modify the electronic properties of the carbon structure. mdpi.commatec-conferences.org For example, nitrogen-doped graphene can strengthen the reactivity of carbon and is used in ORR processes. matec-conferences.org this compound oxide and graphene oxide, prepared through the chemical oxidation of this compound, possess inherent acidic character and are utilized as heterogeneous acid catalysts. mdpi.comeuropa.eu
Support Materials for Nanoparticle Catalysts on this compound Substrates
Graphitic carbon materials, including pristine and exfoliated this compound, have been investigated as support materials for heterogeneous catalysts, particularly those involving metal nanoparticles. The inert nature of graphitic samples allows for the characterization of relatively isolated supported nanoparticles in model catalyst systems. amazonaws.com Exfoliated this compound, in comparison to pristine this compound powder, offers a significantly increased surface area, which facilitates a high dispersion of nanoparticles across the support surface. amazonaws.com
However, achieving a high dispersion requires careful control of metal loading. For instance, a cobalt loading as low as 1 wt.% on exfoliated this compound was found to be necessary to minimize the formation of aggregates, which can easily sinter during thermal treatments like reduction. amazonaws.com This highlights a challenge in utilizing this compound with its inherently lower surface area and limited interaction with nanoparticles in conventional catalyst preparation methods. amazonaws.com
Despite these challenges, this compound-supported nanoparticle catalysts have shown promising results in various reactions. For example, Ag, Au, and Cu metal nanoparticles deposited on highly oriented pyrolytic this compound (HOPG) via spark ablation demonstrated significantly increased activity and higher stability in ethylene (B1197577) hydrogenation compared to unsupported metal foils. acs.org The HOPG-supported catalysts also exhibited differing reaction orders. acs.org Characterization techniques like X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM/STEM) have been employed to study the deposited nanoparticles and their interaction with the this compound support. acs.org
Furthermore, graphene oxide (GO), a derivative of this compound, has been explored as a support for bimetallic nanocatalysts. GO synthesized from this compound rods of spent Zn-C batteries was successfully used as a support for Ni/Co bimetallic nanocatalysts in the evolution of hydrogen from NaBH4. mdpi.com The Ni/Co nanoparticles, approximately 2 nm in size, were observed to be deposited on the GO sheets. mdpi.com This material showed an efficiency of nearly 90% in hydrogen production and maintained its efficiency over several reuse cycles, demonstrating a sustainable route for creating valuable materials from electronic waste. mdpi.com Another study explored carbon dots (CDs) supported on this compound as a novel support material for low palladium (Pd) loading catalysts in direct ethanol (B145695) fuel cells (DEFCs). espublisher.com CDs, with their high surface area, good conductivity, and functional groups, contribute to the formation of active sites and improve stability and electron transport. espublisher.com
Advanced Oxidation and Reduction Processes Involving this compound Electrodes
This compound electrodes play a significant role in electrochemical advanced oxidation processes (EAOPs) for wastewater treatment. These processes aim to purify polluted aquatic environments by generating reactive oxygen species (ROS), such as the hydroxyl radical (•OH), which can degrade or mineralize organic pollutants. mdpi.comredalyc.org
This compound electrodes are commonly used as anodic electrodes in EAOPs. mdpi.com In indirect electrochemical oxidation processes, this compound electrodes have been utilized to achieve significant removal efficiencies for chemical oxygen demand (COD) and color in industrial wastewater. mdpi.com For instance, a study using indirect electrochemical oxidation on this compound electrodes reported COD and color removal efficiencies of 55% and 99.8%, respectively, within 1 hour of electrolysis. mdpi.com
This compound electrodes can also be used in Electro-Fenton processes, an indirect electrochemical method effective for destroying organic pollutants in solution. redalyc.org In acidic media, this compound can be used as a cathode for the cathodic reduction of molecular oxygen, producing H2O2, which is essential for the Fenton reaction. redalyc.org
However, in some cases, particularly with "active" electrodes where hydroxyl radicals interact directly with the electrode surface, the oxidation of organics by direct electron transfer can lead to electrode degradation or "burning," resulting in low efficiencies. redalyc.orgscielo.org.mx Despite this, the affordability and availability of carbon electrodes, including this compound, make them widely used in EAOPs, especially for the electrosynthesis of hydrogen peroxide via the 2e− oxygen reduction reaction. mdpi.com Research continues to explore the surface-level interactions between carbon electrodes, such as this compound rods, and pollutants to optimize degradation efficiency. mdpi.com Pretreatment of this compound rod electrodes with acetic acid, for example, has been shown to impact surface properties and positively influence the adsorption and direct oxidation of pollutants. mdpi.com
Enzyme Immobilization and Biocatalysis on this compound Oxide
Enzyme immobilization on solid surfaces is a crucial technique in biocatalysis, offering enhanced enzyme stability, reusability, and catalytic efficiency. sci-hub.sesci-hub.se this compound oxide (GO), with its abundant oxygen-containing functional groups and large surface area, has emerged as a promising support material for enzyme immobilization. mdpi.com
GO's surface properties allow for interaction with various types of molecules, making it suitable for biosensing and biocatalysis applications. mdpi.com Studies have demonstrated the successful immobilization of enzymes on GO surfaces, leading to active biocatalytic systems. sci-hub.sesci-hub.seacs.org For instance, lysozyme (B549824), a model large-substrate enzyme, was successfully anchored on the surface of GO using Metal-Organic Framework (MOF) composites via a one-pot synthesis method. sci-hub.sesci-hub.seacs.orgresearchgate.net These GO/MOF composites showed lysozyme activity against bacterial cell walls, indicating the enzyme was confined on the composite surface while retaining its catalytic function. sci-hub.sesci-hub.seacs.orgresearchgate.net Notably, lysozyme immobilized on GO/CaBDC (a calcium-carboxylate based MOF) displayed stronger catalytic efficiency under acidic conditions compared to composites using ZIF (Zeolitic Imidazolate Framework). sci-hub.sesci-hub.seacs.orgresearchgate.net The orientation of the enzyme on the composite surface at the molecular level is considered critical for the rational design of new composites for biocatalysis. sci-hub.sesci-hub.seacs.orgresearchgate.net
GO has also shown exceptionally high loading capacity for enzymes. Amidase immobilization on GO demonstrated a loading capacity of approximately 3000 mg/g, which is reported as the highest to date for amidase. mdpi.com Surface modulation of GO by reducing oxygen-containing functional groups further increased the activity recovery of the immobilized amidase. mdpi.com This highlights the potential of GO as a support for achieving high enzyme loadings and efficient biocatalytic performance, even for reactions involving large substrates or requiring specific pH conditions. sci-hub.sesci-hub.semdpi.comacs.orgresearchgate.net
Sensor Technologies and Advanced Electronic Devices
This compound-based materials, particularly graphene and this compound derivatives, are extensively explored for their applications in sensor technologies and advanced electronic devices due to their exceptional electrical, mechanical, and optoelectronic properties. mdpi.comresearchgate.net Their flexibility and processability make them suitable for devices requiring bending, folding, and stretching. mdpi.comresearchgate.net
Chemical and Biosensors Based on this compound Interfaces and Composites
Graphene-based materials, derived from this compound, are widely used in the fabrication and development of chemical and biosensors. researchgate.net Their extraordinary electrochemical, electrical, and optical properties, along with large surface area and potential for surface modification, make them excellent candidates for detecting chemical and biomolecular species. mdpi.comresearchgate.net
Graphene-based sensors can be electrochemical, optical, or designed for DNA detection. slideshare.net They offer advantages such as high sensitivity, selectivity, and a uniform electrode surface. slideshare.net Graphene's high charge mobility and excellent electronic properties enhance the sensitivity and limit of detection in biosensors by improving electron transfer between graphene and biomolecules. mdpi.com Functionalized graphene materials like graphene oxide (GO) and reduced graphene oxide (rGO) are particularly relevant due to their ability to interact with various molecules and their biocompatibility. mdpi.commdpi.comnih.gov
Graphene-based electrodes have shown superior electrocatalytic activity and macroscopic scale conductivity compared to carbon nanotube-based ones in electroanalysis and electrocatalysis. princeton.edu They have shown promise in detecting hydrogen peroxide, with modified electrodes exhibiting a remarkable increase in electron transfer rate. princeton.edu GO-based field-effect transistors (FETs) have also demonstrated the capability for glucose detection without requiring enzymatic solutions. mdpi.com
Flexible and Wearable Electronics Utilizing this compound-Polymer Composites
This compound and graphene-based polymer composites are promising materials for the development of flexible and wearable electronics. mdpi.comresearchgate.netresearchgate.netscientific.net Combining the conductivity of this compound-based fillers with the flexibility and stretchability of polymers allows for the creation of nanocomposites with enhanced mechanical strength, conductivity, and stability. mdpi.comresearchgate.net
These composites are suitable for applications in flexible energy storage devices, wearable and portable electronics, including touch screen displays, electronic papers, and flexible displays. mdpi.com Flexible conductive nanocomposites can be obtained by dispersing conductive fillers like this compound or graphene in an elastomer matrix. researchgate.net Significant electrical conductivity is achieved when the filler concentration exceeds the percolation threshold, forming a continuous conductive network within the polymer matrix. researchgate.net
Research is focused on developing highly flexible and sensitive wearable electronic skins (E-skins) based on this compound nanoplatelet and polyurethane nanocomposite films. acs.org These E-skins exhibit good electrical conductivity and are sensitive to both static and dynamic pressure variations. acs.org The fabrication processes for these composites are becoming scalable and cost-effective, paving the way for their use in practical healthcare applications and real-world force signal monitoring. acs.org
Piezoresistive and Strain Sensor Mechanisms in this compound Systems
Piezoresistive sensors, which transduce mechanical loading into a change in electrical resistance, have garnered significant attention due to their low-cost fabrication and ease of data analysis. mdpi.comencyclopedia.pubmdpi.com this compound-based materials, particularly graphene and its composites, are being explored for their piezoresistive properties in strain sensing applications. mdpi.comencyclopedia.pubmdpi.comnih.gov
The piezoresistive effect in these materials involves a change in electrical resistivity as a result of applied stress or deformation. encyclopedia.pubmdpi.com In carbon-based composites, the piezoresistivity can be attributed to several mechanisms, including the significant variation of conductive networks formed by the fillers, changes in tunneling resistance between neighboring particles due to distance changes, and the intrinsic piezoresistivity of the carbon materials themselves due to deformation. mdpi.comencyclopedia.pubnih.govnih.gov
Graphene, a single layer of this compound, exhibits a linear change of resistance versus strain, making it a good candidate for piezoresistive sensors. mdpi.com Graphene-based polymer composites can realize flexible strain sensors with sufficient piezoresistive performance due to the excellent electro-mechanical properties of graphene and the flexibility of the polymer matrix. encyclopedia.pub
The sensitivity of a strain sensor is typically evaluated by its gauge factor (GF), which is the ratio of the relative resistance change to the applied mechanical strain. mdpi.comnih.gov While mono- and bilayer graphene sheets have a relatively low intrinsic gauge factor, printed, polymer-free networks of graphene nanosheets can exhibit very good sensing performance with high gauge factors. nih.gov The dominant contributor to the sensor performance in these networks is often the strain-induced modification of the network structure rather than the effect of strain on inter-nanosheet junctions. nih.gov Highly stretchable and sensitive strain sensors based on thin this compound films with microcracks have also been developed, showing high GF values at large strains. mdpi.com
Tribological and Mechanical Systems
This compound's layered structure, where strongly bonded carbon atoms form hexagonal planes weakly connected to adjacent layers, facilitates shear between these planes. This structural feature is fundamental to its utility in tribological and mechanical applications, particularly as a solid lubricant and as a reinforcement filler in composite materials.
Solid Lubrication Mechanisms of this compound
This compound functions as a solid lubricant by forming a thin, low-shear-strength film between sliding surfaces, effectively reducing friction and wear. The lubrication mechanism is attributed to the ease with which its basal planes slide over one another due to weak inter-laminar bonding mdpi.comacmerefining.com. This layered crystal structure is a key factor in its low friction coefficient mdpi.comwikipedia.org.
Research suggests that the presence of adsorbed films, such as water vapor, air, oxygen, or hydrocarbon gases, at the interface of this compound layers plays a crucial role in enhancing its lubricating properties, promoting a loose connection between the sheets mdpi.com. Water vapor, in particular, is considered a necessary component for effective this compound lubrication in air, as its adsorption reduces the bonding energy between the hexagonal planes to a level lower than the adhesion energy between the substrate and the this compound acmerefining.com. Consequently, this compound is not an effective lubricant in a hard vacuum due to the absence of sufficient adsorbed moisture vapor acmerefining.commachinerylubrication.com.
This compound-based solid lubricants are particularly valuable in extreme conditions where liquid lubricants fail, such as high temperatures, heavy loads, and chemically aggressive environments acmerefining.comluh.desemcocarbon.comThis compound-eng.com. They can operate at temperatures significantly higher than liquid or oil-based lubricants acmerefining.comwikipedia.org. For instance, this compound can function as a lubricant up to approximately 1450°F (788°C) and as a release and anti-seize agent up to about 2400°F (1315°C) in oxidizing environments machinerylubrication.com. In air, this compound is effective at high temperatures up to 450 °C continuously acmerefining.com.
Studies on solid lubricating coatings containing this compound have demonstrated excellent tribological performance with low friction coefficients and good wear protection at high temperatures in air d-nb.info. A synergistic effect between a protective surface film and the solid lubricant this compound has been proposed to explain this superior performance d-nb.info.
This compound's self-lubricating property makes it suitable for various mechanical components, including bearings, seals, and vanes, contributing to low-wear and low-noise operation, often without the need for external lubricants luh.desemcocarbon.comThis compound-eng.comsglcarbon.com.
This compound Fillers in Advanced Composite Materials for Mechanical Reinforcement
This compound is incorporated as a filler in advanced composite materials to enhance their mechanical properties. The addition of this compound fillers can improve the strength, stiffness, thermal conductivity, and tribological characteristics of matrix materials like polymers and cement designworldonline.commdpi.combohrium.com.
In polymer composites, carbon fillers, including various types of this compound such as natural, artificial, and expanded this compound, are known for their reinforcement effect, improving electrical and thermal conductivity, as well as mechanical properties mdpi.com. The effectiveness of this compound fillers in enhancing mechanical properties can depend on factors such as filler type, size, geometry, and concentration mdpi.comscirp.org. Research on polysulfone-based composites with different this compound fillers showed that artificial this compound provided the best mechanical load transfer compared to natural or expanded this compound mdpi.com.
Studies on this compound/epoxy composites have investigated the impact of this compound filler content on mechanical properties like tensile strength and hardness scirp.org. Findings indicate that the weight fraction of this compound significantly influences the mechanical performance of these composites. An intermediate weight percentage of this compound is often considered optimal, leading to a slight reduction in tensile properties but a significant improvement in hardness scirp.org. For instance, increasing this compound content from 0 wt% to 7 wt% in epoxy composites resulted in an increase in Shore hardness scirp.org.
| This compound Content (wt%) | Shore Hardness (SHD) |
|---|---|
| 0 | 82.2 |
| 7 | 84.7 |
The addition of this compound fillers to carbon fiber/epoxy composites has been shown to increase mechanical properties more than when added to glass fiber/epoxy composites, suggesting improved fiber and matrix coordination mdpi.com. Hybrid composite materials incorporating waste this compound fillers have demonstrated higher flexural strength and strength-to-weight ratios compared to pure aluminum alloy mdpi.com. The flexural strength can increase with the addition of this compound up to an optimal concentration, beyond which it may decrease due to agglomeration and porosity mdpi.com.
This compound-filled polymer composites, such as PTFE carbon this compound filled materials, are used in demanding applications like bearings, bushings, seals, rider rings, and pistons, benefiting from enhanced wear resistance, thermal stability, and chemical resistance fluorseal.com. The integration of carbon and this compound improves mechanical strength and thermal conductivity, crucial for heat dissipation fluorseal.com.
Environmental Remediation and Sustainable Technologies
This compound and this compound-based materials are also being explored for their potential in addressing environmental challenges, particularly in pollutant removal, carbon capture, and sustainable recycling.
Adsorption and Filtration Media for Pollutant Removal
This compound-based materials, especially graphene and its derivatives like graphene oxide (GO), have shown significant potential as adsorbents and filtration media for removing various pollutants from water and wastewater nih.govmdpi.commdpi.comrsc.orgresearchgate.net. The unique two-dimensional structure, high specific surface area, and tunable surface chemistry of graphene-based adsorbents make them effective for capturing inorganic and organic contaminants mdpi.comresearchgate.net.
Graphene oxide, with its abundance of oxygen-containing functional groups (hydroxyl, epoxy, carbonyl, and carboxyl), provides numerous sites for the adsorption of pollutants mdpi.com. These functional groups enhance the material's ability to attract and retain substances like heavy metals, dyes, and pharmaceuticals mdpi.commdpi.com. Functionalizing the surface of graphene-based adsorbents further enhances their adsorption capacity and selectivity mdpi.comopenaccessjournals.com.
Three-dimensional graphene-based adsorbents, such as aerogels, offer improved adsorption capacity and kinetics due to their porous structure, which facilitates pollutant diffusion and provides more accessible active sites mdpi.commdpi.com. Studies have shown high efficiency in removing heavy metals, dyes, pharmaceuticals, and other organic pollutants using these materials mdpi.com.
Adsorption is considered an efficient technique for removing a wide range of pollutants, and graphene-based materials are gaining importance as nano adsorbents in wastewater treatment nih.govresearchgate.net.
Carbon Capture and Storage (CCS) Applications of Porous this compound
Porous carbon materials, including porous this compound, are being investigated as promising adsorbents for carbon capture and storage (CCS) applications aimed at reducing atmospheric CO2 concentrations openaccessjournals.comacs.orgmdpi.com. Porous this compound's unique combination of high surface area, conductivity, and chemical inertness makes it suitable for gas separation and storage processes openaccessjournals.com.
Research in CO2 capture using porous carbon materials highlights the importance of pore structure, particularly high microporous content, for predicting good CO2 capture performance acs.org. Large pore volumes, including those from distinct mesopores, can significantly impact adsorption performance acs.org.
Advanced manufacturing techniques, such as additive manufacturing (3D printing), are being explored to create porous this compound structures with complex geometries and precisely controlled pore sizes to optimize CO2 adsorption openaccessjournals.com. Surface functionalization of porous this compound with nanoparticles or organic molecules can further enhance its adsorption capacity and selectivity for specific gases openaccessjournals.com.
Porous carbon-based materials offer several advantages as CO2 adsorbents, including potentially low production cost, competitive adsorption performance, ease of synthesis and scaling up, wide availability, controllable pore structure, high thermal stability, good chemical resistance, fast adsorption kinetics, lower regeneration energy requirements, high apparent density, high surface area, environmental benignity, favorable surface chemistry, selectivity, and flexibility for heteroatom doping or surface functionalization mdpi.com.
Sustainable Recycling Pathways for Spent this compound Materials
The increasing use of this compound, particularly as the anode material in lithium-ion batteries (LIBs), has raised concerns about its end-of-life management and the need for sustainable recycling pathways mdpi.comcip.com.cnmdpi.com. Spent this compound from LIBs is a valuable resource that is often overlooked in traditional recycling processes, being discarded or incinerated mdpi.com. However, efficient recovery and recycling are crucial for environmental protection and resource sustainability cip.com.cnresearchgate.net.
Research is focusing on developing effective methods for recycling spent this compound from LIBs, including separation, regeneration, and transformation into new functional materials researchgate.net. Recycling spent this compound can offer significant capital savings, reduce supply chain risk, and mitigate the high cost of commercial this compound researchgate.net.
Various approaches for recovering and treating anode this compound from spent LIBs are being investigated, such as deep purification, selective lithium extraction, and residual electrolyte removal cip.com.cn. Regeneration methods include leaching, pyrometallurgy, and integrated processes researchgate.net. Modification strategies are also being explored to enhance the electrochemical performance of recycled this compound researchgate.net.
Studies have demonstrated the feasibility of regenerating spent this compound to a quality comparable to commercial battery-grade this compound using different techniques, including acid, alkali, and gas treatments rsc.orgrsc.org. These regeneration methods can remove impurities and reconstruct the this compound structure, resulting in recovered this compound with electrochemical performance close to that of virgin material rsc.orgrsc.org. For example, regenerated this compound treated with acetic acid, potassium hydroxide (B78521), or nitrogen annealing showed delithiation capacities comparable to commercial this compound rsc.org.
| Regeneration Method | Delithiation Capacity (mAh/g) after 150 cycles |
|---|---|
| Untreated Spent this compound | 120 |
| Acetic Acid Treatment (Gr-AcOH) | 328 |
| Potassium Hydroxide Treatment (Gr-KOH) | 325 |
| Nitrogen Annealing (Gr-N2) | 338 |
| Commercial this compound (Gr-C) | 345 |
Note: Data for regenerated this compound are approximate values after 150 cycles, while commercial this compound capacity is a general reference. rsc.orgrsc.org
Beyond regeneration for battery applications, spent this compound can be upcycled into other functional materials for energy and environmental applications, such as graphene, adsorbents, catalysts, and composites mdpi.comresearchgate.net. Sustainable recycling practices are essential to address the environmental and economic challenges associated with the growing volume of spent LIBs and the demand for this compound mdpi.com. Life cycle assessments are being used to evaluate the environmental footprint of different this compound recycling processes, highlighting the importance of energy consumption and waste generation ehu.esacs.org.
| Compound Name | PubChem CID |
| This compound | 281 |
| Molybdenum disulfide | 14835 |
| Hexagonal boron nitride | 10139254 |
| Polytetrafluoroethylene (PTFE) | 6387 |
| Silicon dioxide (SiO2) | 16218583 |
| Aluminum dihydrogen phosphate (B84403) (Al(H2PO4)3) | 25135-45-9 (No specific PubChem CID for the compound, but related phosphates exist) |
| Carbon fibers | 24813157 |
| Epoxy resin | 160848 |
| Glass fibers | 60652564 |
| Polysulfone | 24936-68-3 (No specific PubChem CID for the polymer, but related monomers exist) |
| Polypropylene | 6425 |
| Graphene | 54623105 |
| Graphene oxide (GO) | 73124143 |
| Carbon nanotubes (CNTs) | 103761 |
| Lithium cobalt oxide (LiCoO2) | 16297276 |
| Lithium manganese oxide (LiMn2O4) | 16211361 |
| Lithium nickel manganese cobalt oxide (LiNiMnCoO2) | 16211362 |
| Lithium nickel cobalt aluminum oxide (LiNiCoAlO2) | 16211363 |
| Lithium iron phosphate (LiFePO4) | 16211364 |
| Lithium hexafluorophosphate (B91526) (LiPF6) | 23693 |
| Acetic acid | 176 |
| Potassium hydroxide | 14790 |
| Nitrogen | 941 |
| Carbon dioxide (CO2) | 280 |
| Metal oxalates | (Varies depending on the metal) |
| Aluminum alloy 6061 | (Mixture, no single CID) |
Emerging Research Frontiers and Future Directions in Graphite Science
Quantum Phenomena and Topological States in Graphite (B72142) and Graphene-Graphite Heterostructures
The exploration of quantum phenomena and topological states in this compound and heterostructures incorporating graphene, a single layer of this compound, represents a significant area of current research. These investigations delve into the fundamental electronic properties that arise from the specific arrangements and interactions of carbon layers.
Exploration of Quantum Anomalous Hall States
The Quantum Anomalous Hall (QAH) effect is a fascinating topological phenomenon characterized by a quantized Hall conductivity at zero external magnetic field. Research is exploring the possibility of realizing this effect in graphene and graphene-based heterostructures. Theoretical studies suggest that the QAH effect can occur in single and few-layer graphene systems in the presence of both exchange fields and spin-orbit coupling. researchgate.net For single-layer graphene, calculations indicate a quantized Hall conductivity of σxy = 2e²/h, with each valley contributing a unit conductance and a corresponding chiral edge state. researchgate.net In bilayer graphene, the quantized anomalous Hall conductivity can be twice that of the single-layer case under certain conditions. researchgate.net
Recent experimental breakthroughs have provided the first evidence of the fractional quantum anomalous Hall effect in crystalline graphene. thequantuminsider.comgraphene-info.com Researchers observed this exotic electronic state in five layers of graphene stacked in a specific configuration, without the need for an external magnetic field. thequantuminsider.comgraphene-info.com This finding is particularly significant because the fractional quantum Hall effect has historically required very high magnetic fields. thequantuminsider.comgraphene-info.com The observed effect in multilayer graphene suggests a simpler material system for realizing such phenomena, potentially enabling more robust forms of quantum computing. thequantuminsider.comgraphene-info.com
The QAH effect has also been predicted in heterostructures of graphene on the (001) surface of antiferromagnetic insulators like RbMnCl₃. nih.gov In such systems, interactions with the substrate can induce a large exchange field and enhanced Rashba spin-orbit coupling in graphene, leading to a topologically nontrivial QAH gap. nih.gov Another approach involves using the magnetic proximity effect in van der Waals heterostructures, such as those combining graphene with 2D magnetic materials like Cr₂Ge₂Te₆. bohrium.com This can induce spin polarization in graphene, leading to the anomalous Hall effect and potentially the QAH effect. bohrium.com
Twistronics and Moiré Superlattices in Layered this compound Systems
Twistronics, an emerging field in condensed matter physics, focuses on manipulating the properties of 2D materials by controlling the twist angle between stacked layers. technologynetworks.com When layers of this compound or graphene are stacked with a slight rotational misalignment, a moiré superlattice pattern emerges due to the interference of the two periodic lattices. azonano.comresearchgate.net This moiré pattern can dramatically alter the electronic properties of the stacked system. technologynetworks.comazonano.comicfo.eu
Twisted bilayer graphene (tBLG) has been a prominent subject in twistronics research. technologynetworks.comazonano.com At specific "magic angles," typically around 1.1 degrees, tBLG exhibits extraordinary physical characteristics, including superconductivity, correlated insulation, and density waves. azonano.comicfo.eu These phenomena are linked to the formation of nearly flat electronic bands at the magic angle, where electron interactions become significantly enhanced. azonano.comresearchgate.neticfo.eu
Research has also extended twistronics to three-dimensional this compound. royce.ac.ukaps.org By introducing a twist between successive layers in multilayer this compound, researchers have found that the resulting moiré potential can influence not only the surface states but also the electronic spectrum of the entire bulk crystal. royce.ac.uk This 3D twistronics can lead to the emergence of topological physics, such as Weyl nodes in chiral twisted this compound. aps.org The ability to tune material properties through the twist angle offers exciting possibilities for designing materials with tailored electronic and topological characteristics. technologynetworks.comazonano.com
Graphene-Graphite Hybrid Systems for Quantum Computing
Graphene and this compound-based systems are being actively investigated for their potential in advancing quantum computing technologies. researchgate.netgraphenea.comazonano.comthemanufacturer.comnanografi.com Graphene's exceptional electronic properties, including high carrier mobility and unique band structure, make it a promising material for developing quantum bits (qubits). researchgate.net
Various approaches are being explored to utilize graphene in quantum computing. One involves the creation of graphene-based qubits, such as spin qubits, valley qubits, and superconducting qubits, which leverage different aspects of graphene's electronic behavior. researchgate.net For instance, researchers have demonstrated the integration of graphene into Josephson junctions and circuit quantum electrodynamics (cQED) systems, which are fundamental components of superconducting quantum computers. researchgate.net Graphene-based Josephson junctions have shown the ability to operate in strong magnetic fields, potentially leading to qubits with enhanced resilience. researchgate.net
Graphene quantum dots (GQDs), which are nanoscale pieces of graphene, are also being studied for quantum computing applications, particularly bilayer GQDs due to their near-perfect electron-hole symmetry, which can facilitate robust read-out mechanisms. azonano.com
Furthermore, graphene's topological properties are being explored for fault-tolerant quantum computing. researchgate.netazonano.com Graphene's ability to host "zero-energy modes" at its edges is a property that makes it an attractive prospect for topological qubit research, where quantum information can be stored and manipulated in a manner less susceptible to environmental noise. azonano.com
Hybrid systems combining graphene with other materials are also being developed. For example, researchers have fabricated hybrid structures by stacking graphene layers with hexagonal boron nitride (hBN), a material with a similar atomic structure to graphene. thequantuminsider.comgraphene-info.com These heterostructures can create moiré superlattices that give rise to exotic electronic states, such as the fractional quantum anomalous Hall effect, which could be harnessed for quantum computing. thequantuminsider.comgraphene-info.commit.edu The integration of graphene qubits with other quantum systems, such as trapped ions or diamond vacancies, is also being investigated to create hybrid quantum processors. researchgate.net
Research is also focusing on the manufacturing challenges of graphene for quantum computing applications, including scaling up the production of high-quality graphene on wafers and developing cryogenic testing methods for graphene devices to understand their properties at the ultra-low temperatures required for quantum computation. themanufacturer.com
Advanced Intercalation Chemistry and Novel this compound Intercalation Compounds
This compound intercalation compounds (GICs) are formed by inserting atoms or molecules between the layers of this compound, leading to materials with properties distinct from pristine this compound. tandfonline.comnih.govacs.org Advanced research in this area focuses on developing novel GICs with tailored properties and exploring new intercalation chemistries.
GICs have a wide range of potential applications, including energy storage (e.g., in batteries and supercapacitors), superconductors, catalysts, and as precursors for graphene synthesis. bohrium.com Recent research highlights innovative methods for synthesizing GICs. For instance, a sodium-catalyzed method has been discovered that dramatically accelerates the formation of GICs with alkali metals (like Li, K, and Na) and alkaline earth metals (like Ca, Sr, and Ba) at relatively low temperatures. arxiv.org This method simplifies the synthesis process and enables the rapid production of homogeneous GIC samples, which is expected to stimulate further research and development for GIC applications. arxiv.org
Other research explores the intercalation of different species, such as tetraalkylammonium salts, into this compound through electrochemical methods. nih.gov This approach can significantly change the interlayer spacing and energy of this compound, allowing for tuning of its properties, including nanotribological characteristics. nih.gov The synthesis of GICs with sulfuric acid using different oxidizing agents and water-binding agents is also being investigated for applications in energy storage and graphene production. bohrium.com
Novel GICs are being explored for their potential in superconductivity and charge density wave materials. acs.org Systematic simulations are being conducted to investigate the formation energies and stability of GICs with various intercalants, leading to the prediction of stable GICs with elements like Sc, Y, Fr, and Ra, which have not been widely reported previously. acs.org
Novel Synthetic Routes for Tailored this compound Architectures and Nanomaterials
Developing novel synthetic routes is crucial for producing this compound-based materials with controlled structures and properties, ranging from tailored architectures to various nanomaterial forms. This includes both top-down and bottom-up approaches. researchgate.netfrontiersin.orgresearchgate.net
Top-down methods involve breaking down bulk this compound into smaller structures. These include mechanical exfoliation, liquid-phase exfoliation, electrochemical exfoliation, and chemical reduction of this compound oxide. researchgate.netfrontiersin.orgresearchgate.netscispace.comfrontiersin.orgsigmaaldrich.com Chemical oxidation of this compound to form this compound oxide (GO), followed by reduction to obtain reduced graphene oxide (rGO), is a widely used route for large-scale production of graphene-based materials. scispace.comfrontiersin.orgnih.gov Research continues to focus on optimizing these methods for better quality control, uniformity, and reproducibility, as well as developing more environmentally friendly approaches, such as using green reducing agents. scispace.comfrontiersin.orgnih.gov
Bottom-up approaches involve building up this compound structures from smaller units, such as carbon precursors. Chemical Vapor Deposition (CVD) is a prominent bottom-up technique used for growing large-area monolayer and bilayer graphene. frontiersin.orgresearchgate.net Novel CVD processes are being developed, including those utilizing iron nanoparticles as catalysts for the growth of few-layer graphene. cambridge.org Other bottom-up approaches involve epitaxial growth on substrates like SiC and the synthesis of atomically precise graphene nanoribbons from precursor molecules. researchgate.netfrontiersin.orgresearchgate.net
Research is also exploring novel methods for creating tailored this compound architectures, such as 3D graphene structures and functionalized graphene materials. researchgate.netsigmaaldrich.commdpi.com These synthetic efforts aim to produce materials with specific morphologies and surface chemistries for diverse applications, including energy storage, catalysis, and biomedical engineering. mdpi.comistc.int
Integration of this compound with Other Two-Dimensional (2D) Materials
The integration of this compound and graphene with other 2D materials to form van der Waals heterostructures is a rapidly advancing field. researchgate.netlmu.deunlv.edu By stacking different 2D materials, researchers can create novel artificial materials with designed functionalities and emergent properties not present in the individual layers. researchgate.netlmu.de
This compound and graphene serve as versatile building blocks in these heterostructures. For example, graphene is frequently integrated with hexagonal boron nitride (hBN) due to hBN's excellent insulating properties and similar lattice structure, which allows for the creation of high-quality graphene devices with enhanced electronic properties. thequantuminsider.comgraphene-info.commit.edulmu.desoci.orgmdpi.com These graphene/hBN heterostructures are crucial for studying quantum phenomena like the fractional quantum Hall effect and for developing high-performance graphene-based electronics and quantum devices. thequantuminsider.comgraphene-info.commit.edumdpi.com
Beyond hBN, graphene and this compound are being integrated with a variety of other 2D materials, including transition metal dichalcogenides (TMDs) like molybdenum disulfide (MoS₂) and magnetic 2D materials like chromium tri-iodide (CrI₃) and CrPS₄. bohrium.comunlv.edu These combinations enable the exploration of new physical phenomena arising from interlayer interactions, such as proximity-induced magnetism, enhanced spin-orbit coupling, and novel topological states. bohrium.comunlv.edursc.org
The ability to precisely stack and orient different 2D layers allows for the engineering of electronic band structures and the creation of interfaces with tailored properties. azonano.comlmu.de This is particularly relevant for applications in quantum computing, spintronics, and advanced sensing, where the controlled interaction between different materials is key to achieving desired performance. bohrium.comresearchgate.netazonano.comrsc.org
Addressing Challenges in Scalable Production and Industrial Application of Advanced this compound Materials
The increasing demand for advanced this compound materials, particularly in rapidly growing sectors like electric vehicles (EVs) and energy storage, highlights significant challenges in achieving scalable and cost-effective production for industrial applications. This compound is a critical component in lithium-ion battery anodes, and its demand is projected to grow substantially in the coming years. researchgate.net Currently, the supply chain for battery-grade this compound is highly concentrated, posing geopolitical risks and underscoring the need for diversified sources and production methods. researchgate.net
For natural this compound, the mining and purification processes present environmental challenges, including dust emissions and the use of hazardous chemicals like hydrofluoric acid and sodium hydroxide (B78521) for purification, which can pose risks if not properly managed. oeko.degoodelectronics.orgspglobal.com The energy-intensive nature of both natural and synthetic this compound production also contributes to environmental footprints, particularly when relying on energy sources with high carbon emissions. goodelectronics.orgspglobal.commining.com
Synthetic this compound production, often involving the pyrolysis of organic precursors such as polymers and petroleum coke, faces challenges in precisely controlling the microstructure and ensuring homogeneity in the resulting material. ibu-volt.com High temperatures required for graphitization are energy-intensive and can make achieving uniform, high-quality material at scale difficult. ibu-volt.comopenaccessjournals.com
Furthermore, integrating advanced this compound materials into industrial applications requires addressing issues related to material qualification and standardization. americanbatterytechnology.comoup.com The properties of this compound oxide-derived products, for instance, can be highly sensitive to manufacturing parameters, leading to variations between products from different companies. oup.com This variability necessitates close coordination between manufacturers and users and can make a "one type fits all" approach challenging for many applications. oup.com
Scaling up battery production, which heavily relies on this compound anodes, also faces broader challenges, including raw material availability, supply chain risks, high infrastructure and R&D investments, and logistical complexities. semcoinfratech.com Securing a stable and ethical supply of raw materials is a major concern for battery manufacturers. semcoinfratech.com
Green and Sustainable Methodologies in this compound Material Synthesis and Utilization
In response to the environmental impacts and resource dependency associated with conventional this compound production, there is a growing focus on developing green and sustainable methodologies for the synthesis and utilization of this compound materials. This includes exploring alternative, environmentally friendly precursors and recycling approaches. uq.edu.auazonano.com
One promising area is the synthesis of this compound and graphene-based materials from waste biomass and other carbon-rich waste streams. uq.edu.auazonano.comerenewable.comresearchgate.net Agricultural waste, such as palm kernel shells, rice straw, coconut shells, orange peel, and sugarcane bagasse, are being investigated as sustainable and low-cost feedstocks. azonano.comerenewable.comresearchgate.netmdpi.com Pyrolysis is a common technique used to convert these waste materials into carbon-based products, including nanothis compound materials and graphene. mdpi.comresearchgate.netacs.org This approach not only provides a renewable source of carbon but also contributes to waste management and can potentially reduce the carbon footprint compared to traditional methods. erenewable.comresearchgate.net
Another sustainable approach involves the use of green reducing agents in the synthesis of reduced graphene oxide (rGO) from graphene oxide (GO). uq.edu.auazonano.comresearchgate.netnih.gov Conventional methods often employ hazardous chemicals like hydrazine. azonano.comresearchgate.net Green alternatives include ascorbic acid, plant extracts (such as from tea tree, mango peel, and Tulsi leaves), and amino acids. uq.edu.auazonano.comresearchgate.net These methods minimize chemical waste and toxic emissions. researchgate.net
Recycling of this compound from end-of-life products, particularly lithium-ion batteries, is gaining significant attention as a sustainable solution. americanbatterytechnology.comalliedmarketresearch.comgraphel.commdpi.com this compound can constitute a substantial portion of a battery's weight. americanbatterytechnology.com While historically treated as a byproduct, there is increasing interest in recovering battery-grade this compound through various recycling processes, including mechanical, chemical, and thermal methods. americanbatterytechnology.comalliedmarketresearch.com Direct recycling methods aim to separate and repair battery materials for reuse with minimal chemical or thermal treatment, potentially using far less energy than producing synthetic this compound. americanbatterytechnology.com Recovered this compound can be reconditioned and used in new batteries or other industrial applications, such as in composite materials or as a carbon riser in steelmaking. alliedmarketresearch.comgraphel.commdpi.comsemcocarbon.com Challenges in this compound recycling include achieving a high-performance, battery-grade product and scaling up the processes. americanbatterytechnology.com Contamination of used this compound materials can also be a hurdle for recycling. semcocarbon.com
Innovative synthesis methods are also being explored to improve sustainability. Examples include microwave-assisted synthesis, which can offer faster processing times and lower energy consumption, and plasma-assisted synthesis for decomposing carbon-rich waste. researchgate.net Utilizing carbon dioxide sequestered from the air as a precursor for graphene synthesis is another novel sustainable approach. nih.gov
The development and adoption of these green and sustainable methodologies are crucial for ensuring a more environmentally responsible supply chain for this compound materials, especially with the increasing global demand driven by clean energy technologies. researchgate.netsemcoinfratech.com
Q & A
Q. How can machine learning models be integrated into predictive analysis of this compound’s mechanical properties?
- Methodological Answer : Train models on datasets combining nanoindentation results, TEM crystallinity scores, and thermal expansion coefficients. Validate predictions via k-fold cross-validation and publish code openly (e.g., GitHub repositories). Use SHAP values to interpret feature importance .
Data Presentation Guidelines
- Graphs/Tables : Label axes explicitly (e.g., "Young’s Modulus (GPa) vs. Layer Thickness (nm)") and avoid legends by directly annotating data lines. Use contrasting colors for multi-line graphs .
- Reproducibility : Include raw data appendices in publications, detailing instrument calibration dates and environmental conditions during testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
